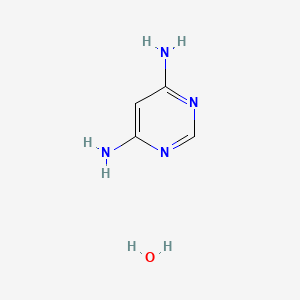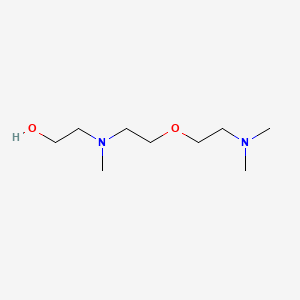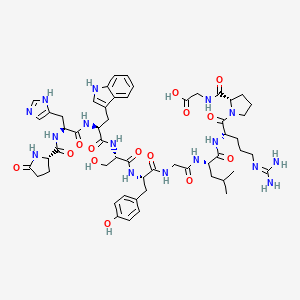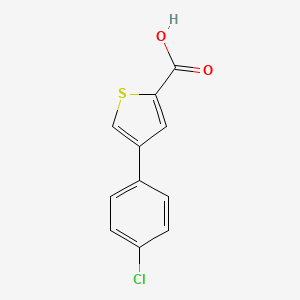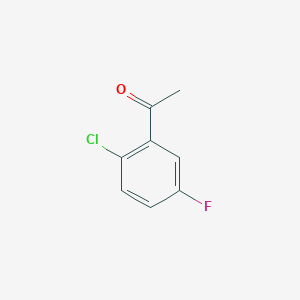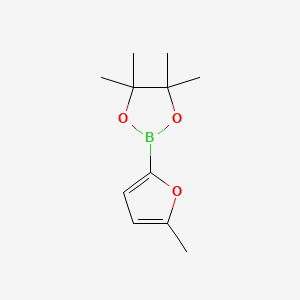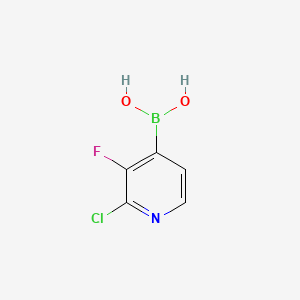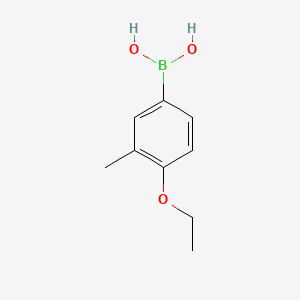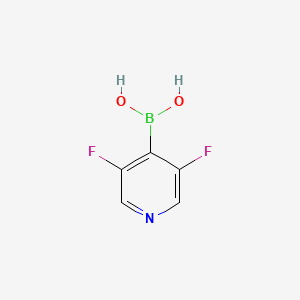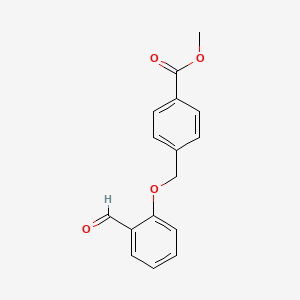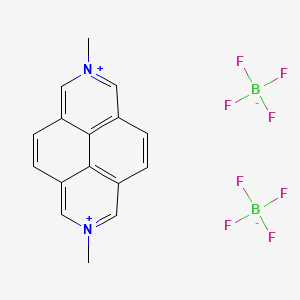
N,N'-Dimethyl-2,7-diazapyrenium difluoroborate
Descripción general
Descripción
“N,N’-Dimethyl-2,7-diazapyrenium difluoroborate” is a derivative of 2,7-Diazapyrenes . 2,7-Diazapyrenes are promising azaaromatic scaffolds with a unique structural geometry and supramolecular properties . This core moiety and its derivatives with some N-methyl cations like N-methyl-2,7,-diazapyrenium, and N,N’-dimethyl-2,7-diazapyrenium attract special attention due to their challenging photophysical properties, especially in the context of interactions with DNA and some of its mononucleotides .
Synthesis Analysis
The synthesis of 2,7-diazapyrene and its functional derivatives, including “N,N’-Dimethyl-2,7-diazapyrenium difluoroborate”, involves various strategies under different reaction conditions . For instance, the two-electron reduction of N,N’-dimethyl-2,7-diazapyrenium dications (MDAP2+) affords the corresponding reduced form (MDAP0) as a highly electron-rich 16π antiaromatic system .Molecular Structure Analysis
The molecular structure of “N,N’-Dimethyl-2,7-diazapyrenium difluoroborate” is characterized by a unique structural geometry and supramolecular properties . A single-crystal X-ray diffraction analysis of MDAP0 revealed a distorted quinoidal structure with high bond-length alternation .Aplicaciones Científicas De Investigación
Thermochromism in Organic Crystals
N,N'-Dimethyl-2,7-diazapyrenium difluoroborate exhibits thermochromism in organic crystals, where its optical properties change with temperature. This property is utilized in molecular switches and sensors, demonstrating reversible continuous thermochromism based on changes in dimer structures within the crystal. This unique behavior is attributed to a thermal equilibrium between sigma-bonded and pi-bonded dimers, making it a potential material for temperature-sensitive applications (Morita et al., 2008).
Crystal Engineering and π–π Interactions
The compound's structural properties have been explored in crystal engineering, particularly in the formation of copper(I) and silver(I) complexes with 2,7-diazapyrene. These complexes demonstrate significant π–π interactions, leading to the construction of multidimensional arrays. Such interactions are crucial in developing materials with tailored electronic and optical properties (Blake et al., 1997).
Molecular Electronics and Supramolecular Systems
N,N'-Dimethyl-2,7-diazapyrenium difluoroborate and its derivatives are highlighted for their potential in molecular electronics and supramolecular systems. The unique photophysical properties of these compounds, especially their interactions with DNA and mononucleotides, make them suitable candidates for sensors, molecular electronics, and other supramolecular applications. The review by Mukherjee et al. (2022) focuses on the synthetic strategies and application opportunities of 2,7-diazapyrenes, including their remarkable supramolecular properties and DNA-binding capabilities, underscoring their versatility in scientific research (Mukherjee et al., 2022).
Propiedades
IUPAC Name |
6,13-dimethyl-6,13-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.2BF4/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDBFPFEKXUMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C3C(=C1)C=CC4=C[N+](=CC(=C43)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14B2F8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376217 | |
| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |
CAS RN |
21178-14-3 | |
| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate](/img/no-structure.png)
